2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile
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Overview
Description
2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Gefitinib: Another kinase inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for the treatment of various cancers.
Uniqueness
What sets 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile apart from these similar compounds is its unique structural features, which may confer distinct binding affinities and selectivities for different molecular targets. This uniqueness can potentially lead to the development of new therapeutic agents with improved efficacy and reduced side effects .
Properties
Molecular Formula |
C21H21N5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]quinoline-4-carbonitrile |
InChI |
InChI=1S/C21H21N5/c1-25(20-8-4-5-11-23-20)17-9-12-26(13-10-17)21-14-16(15-22)18-6-2-3-7-19(18)24-21/h2-8,11,14,17H,9-10,12-13H2,1H3 |
InChI Key |
FVKDQKFWZARHJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N)C4=CC=CC=N4 |
Origin of Product |
United States |
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